3-(2-fluoroethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
Overview
Description
3-(2-fluoroethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C13H15FN2OS and its molecular weight is 266.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.08891244 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
The compound 3-(2-fluoroethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one serves as a key intermediate in the synthesis of novel heterocyclic compounds. For example, it has been utilized in the synthesis of thiadiazolothienopyrimidines under microwave irradiation, showcasing its versatility in the formation of complex structures with potential pharmacological activities (M. R. Prasad, S. Raziya, D. P. Kishore, 2007). Additionally, its reactions with other molecules have led to the development of polynuclear heterocycles like azolothienopyrimidines and thienothiazolopyrimidines, indicating its significant role in expanding the chemical space of biologically active compounds (A. El-Gazzar, H. Hussein, A. Aly, 2006).
Catalytic Synthesis Approaches
The compound is also pivotal in catalytic synthesis methods aimed at enhancing the efficiency of producing thieno[2,3-d]pyrimidin-4(3H)-ones. A notable green approach involves a catalytic four-component reaction, highlighting the compound's importance in the development of sustainable chemical processes (Taoda Shi, Lynn K Kaneko, M. Sandino, et al., 2018).
Biological Activity Exploration
Research into the biological activities of derivatives of this compound has been extensive. Studies have synthesized functionalized derivatives to explore their fungicidal and antibacterial properties, providing insights into their potential as leads for new antimicrobial agents (Qingyun Ren, Zeping Cui, H. He, et al., 2007). Another area of interest is the investigation of their physicochemical properties and antimicrobial activity, where derivatives have shown selective activity against Gram-positive bacteria, suggesting their applicability in addressing specific microbial threats (M. Candia, C. Altamura, N. Denora, et al., 2017).
Properties
IUPAC Name |
4-(2-fluoroethyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c14-6-7-16-8-15-12-11(13(16)17)9-4-2-1-3-5-10(9)18-12/h8H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFHESAASNQFNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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